3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidine moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyridopyrimidine moiety and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
(5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure.
Pyridopyrimidines: Molecules containing a pyridopyrimidine moiety.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group.
Uniqueness
(5Z)-3-[(4-METHOXYPHENYL)METHYL]-5-({4-OXO-2-[(PROP-2-EN-1-YL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N4O3S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O3S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(31)32-18)14-15-7-9-16(30-2)10-8-15/h3-10,12-13,24H,1,11,14H2,2H3/b18-13- |
InChI Key |
UDFCFKJHLSAREN-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S |
Origin of Product |
United States |
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